Chitintriose

Overview

Description

Synthesis Analysis

Chitin synthesis is a complex process involving the polymerization of N-acetyl-o-glucosamine, which is second only to cellulose in terms of global biomass production due to arthropods, particularly zooplankton. This process requires multifaceted cellular activities, from biotransformations of simple metabolites to polymer extrusion outside cell membranes. Despite extensive research, many aspects of chitin synthesis, such as enzyme involvement and regulation, remain partially understood (Cohen, 1987).

Molecular Structure Analysis

Chitin and chitosan molecules, including chitintriose, exhibit diverse structural configurations in aqueous solutions. Chitin chains typically adopt a 2-fold helix, stabilized by intramolecular hydrogen bonds and water molecule interactions. This stabilization is crucial for understanding both solubility and the conformational behavior of this compound in various environments (Franca et al., 2008).

Chemical Reactions and Properties

Chitin's functionality as a biopolymer is highlighted by its ability to undergo various controlled modification reactions, such as hydrolysis, deacetylation, and alkylation, to produce chitin derivatives including this compound. These modifications allow for the creation of molecules with well-defined structures and sophisticated molecular architectures for advanced functions (Kurita, 2001).

Physical Properties Analysis

The physical properties of chitin and its derivatives, including this compound, are significantly influenced by their chemical structure. Differential scanning calorimetry has been utilized to characterize these materials, indicating that their thermal behavior, solubility, and mechanical properties vary with the degree of acetylation and the presence of functional groups (Kittur et al., 2002).

Chemical Properties Analysis

Chitin's chemical versatility is evident in its ability to form this compound through enzymatic and chemical means. Its properties as a biopolymer enable it to engage in reactions that yield various derivatives with unique biological and chemical functions. This adaptability underscores chitin's role in producing materials with specific, desired properties (Kobayashi et al., 2006).

Scientific Research Applications

Biomedical Applications

Chitintriose, a derivative of chitin, has been extensively studied for its potential in various biomedical applications. Chitin and its variants, including chitosan, are valuable in wound dressing, drug delivery, and tissue engineering. Their unique biocompatibility makes them ideal for implantable biomedical applications (Khor & Lim, 2003). Chitin's physicochemical and biological characteristics favor its use as scaffolds and matrices for tissue engineering and stem cell propagation (Wan & Tai, 2013).

Bio- and Nanotechnology

Chitin research encompasses a broad spectrum, including its applications in bio- and nanotechnology. Studies have focused on the biosynthesis of chitin, chitinolytic enzymes, and chitin-binding proteins. These aspects are crucial for developing new biomedical and technological applications, leveraging the material's natural properties (Khoushab & Yamabhai, 2010).

Chemical Modification for Biomedical Use

The chemical modification of chitin and chitosan has been a subject of research, particularly in the context of creating specialized biomaterials for medical applications. Modifications like attaching sugars, dendrimers, and other functional groups enhance chitosan's utility in drug delivery systems and other medical applications (Sashiwa & Aiba, 2004).

Role in Immune Responses

Chitin plays a significant role in human immune responses. Studies have shown that chitin can dampen inflammation through induction of anti-inflammatory cytokines, highlighting its importance in infectious and allergic diseases. This understanding of chitin's immunological properties is critical for developing new therapeutic strategies (Wagener et al., 2014).

Analytical Methods for Chitin Identification

Progress in chitin analytics is crucial for disease diagnostics and advancing chitin-related technologies. Various spectroscopic, chromatographic, electrophoretic, and diffraction methods have been developed for chitin identification, essential for medical applications (Tsurkan et al., 2021).

Novel Galactosylated Derivatives

Research on novel galactosylated chitin-oligosaccharides, including this compound, has been conducted to explore their potential as acceptor carbohydrates. These studies contribute to the development of new oligosaccharides with specific biomedical applications (Black et al., 2014).

Tissue Engineering and Regenerative Medicine

Chitosan, derived from chitin, has been extensively researched for its role in tissue engineering and regenerative medicine. Its properties such as biocompatibility, biodegradability, and structural similarity to bone make it a promising material in these fields (Ahsan et al., 2017).

Environmental Applications

Chitin and chitosan also find applications in environmental contexts, such as the removal of metals from wastewaters through adsorption. Their chemical and physical versatility, along with their abundance, make them suitable for such applications (Gérente et al., 2007).

Structural Analysis Using Spectroscopic Methods

Spectroscopic methods are vital for the structural analysis of chitin and chitosan. These techniques help in understanding their chemical and physicochemical properties, which is essential for their diverse applications in biomedical engineering (Kumirska et al., 2010).

Mechanism of Action

Target of Action

Chitintriose, also known as chitotriose, primarily targets chitin , a biopolymer made up of N-acetyl d-glucosamines connected via β-1,4-glycosidic linkages . Chitin is the second most abundant carbohydrate polymer in the world and is a key structural component within the exoskeleton and shell of crustaceans, and within fungal cell walls .

Mode of Action

This compound interacts with its target, chitin, through the action of chitinases , a group of hydrolytic enzymes that catalyze chitin . Chitinases randomly cause the endo-hydrolysis of N-acetyl-β-D-glucosaminide (1→4)-β-linkages in chitin and chitodextrins . This interaction results in the conversion of the chitin polymer into chitooligosaccharides (COS), which are then converted to N-acetyl-D-glucosamine units by the action of chitobiases .

Biochemical Pathways

The biochemical pathway primarily affected by this compound involves the degradation of chitin. Chitinases, produced by various microbes, including viruses, bacteria, fungi, insects, higher plants, and animals, are responsible for this degradation . The degradation of chitin results in the formation of derivative nutrient sources such as nitrogen and carbon .

Pharmacokinetics

After administration, this compound is rapidly absorbed, reaching peak concentrations in the serum after approximately 0.45 hours . It shows rapid elimination with clearances greater than 18.82 L/h/kg and half-lives lower than 6 hours . The absolute oral bioavailability of this compound is between 0.32% and 0.52% .

Result of Action

The action of this compound results in the degradation of chitin into chitooligosaccharides and N-acetyl-D-glucosamine units . These compounds have been demonstrated to improve human health through their antitumor, antimicrobial, immunomodulatory, antioxidant, and anti-inflammatory properties .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of chitin-containing biomass, such as shrimp, crab, and krill, can enhance the degradation of chitin into chitooligosaccharides . Moreover, the functional properties and hydrolyzed products of chitinase, which catalyzes this compound, depend upon its source and physicochemical characteristics .

properties

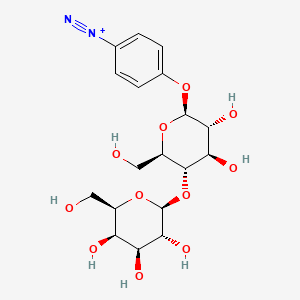

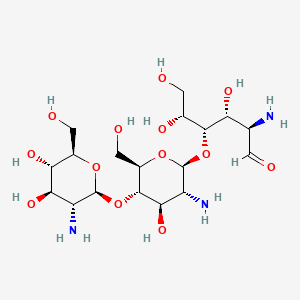

IUPAC Name |

(2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35N3O13/c19-5(1-22)11(27)15(6(26)2-23)33-18-10(21)14(30)16(8(4-25)32-18)34-17-9(20)13(29)12(28)7(3-24)31-17/h1,5-18,23-30H,2-4,19-21H2/t5-,6+,7+,8+,9+,10+,11+,12+,13+,14+,15+,16+,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBAVVSYNWHLVDB-UDAFUQIYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC(C(CO)O)C(C(C=O)N)O)CO)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)N)O)CO)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35N3O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401319111 | |

| Record name | Chitotriose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401319111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Chitotriose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006578 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

41708-93-4 | |

| Record name | Chitotriose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41708-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chitotriose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041708934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chitotriose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401319111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chitotriose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006578 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)methylamino]benzoic acid](/img/structure/B1218254.png)